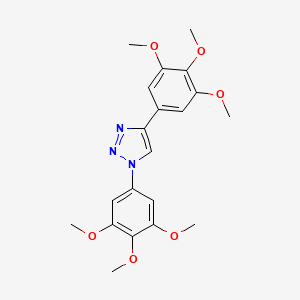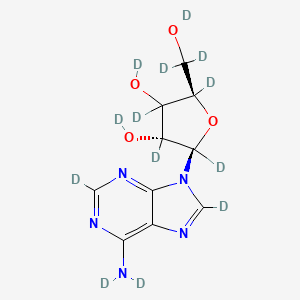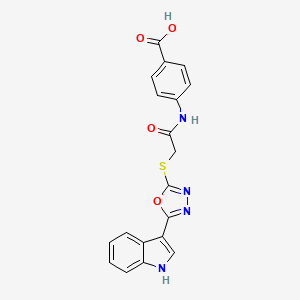
Antimicrobial agent-29
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antimicrobial agent-29 is a chemical compound known for its ability to inhibit the growth of microorganisms or kill them outright. This compound is part of a broader class of antimicrobial agents, which include antibiotics, antifungals, antivirals, and antiseptics. These agents are crucial in the fight against infectious diseases and are used in various fields, including medicine, agriculture, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Antimicrobial agent-29 typically involves a multi-step chemical processCommon reagents used in the synthesis include organic solvents, catalysts, and specific reactants that facilitate the formation of the desired compound .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized to ensure high yield and purity of the final product. Quality control measures are implemented at various stages to monitor the consistency and effectiveness of the compound .
Análisis De Reacciones Químicas
Types of Reactions
Antimicrobial agent-29 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: In this reaction, one functional group in the molecule is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxides, while substitution reactions can result in the formation of new derivatives with enhanced antimicrobial properties .
Aplicaciones Científicas De Investigación
Antimicrobial agent-29 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the mechanisms of antimicrobial action and to develop new antimicrobial agents.
Biology: Researchers use it to investigate the effects of antimicrobial agents on various microorganisms, including bacteria, fungi, and viruses.
Medicine: It is explored for its potential use in treating infections, especially those caused by antibiotic-resistant strains.
Industry: This compound is used in the development of antimicrobial coatings for medical devices, textiles, and food packaging materials .
Mecanismo De Acción
The mechanism of action of Antimicrobial agent-29 involves disrupting the cell membrane of microorganisms, leading to cell lysis and death. It targets specific molecular pathways, such as the synthesis of cell wall components or the replication of genetic material. By interfering with these critical processes, this compound effectively inhibits the growth and proliferation of microorganisms .
Comparación Con Compuestos Similares
Similar Compounds
Penicillin: An antibiotic that targets bacterial cell wall synthesis.
Sulfonamides: Compounds that inhibit the synthesis of folic acid in bacteria.
Quaternary Ammonium Compounds: Used as disinfectants and antiseptics
Uniqueness
What sets Antimicrobial agent-29 apart from these compounds is its broad-spectrum activity and its ability to target multiple pathways simultaneously. This makes it particularly effective against a wide range of microorganisms, including those that have developed resistance to other antimicrobial agents .
Propiedades
Fórmula molecular |
C19H14N4O4S |
|---|---|
Peso molecular |
394.4 g/mol |
Nombre IUPAC |
4-[[2-[[5-(1H-indol-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]benzoic acid |
InChI |
InChI=1S/C19H14N4O4S/c24-16(21-12-7-5-11(6-8-12)18(25)26)10-28-19-23-22-17(27-19)14-9-20-15-4-2-1-3-13(14)15/h1-9,20H,10H2,(H,21,24)(H,25,26) |
Clave InChI |
DHEYLYPADJBRNO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN2)C3=NN=C(O3)SCC(=O)NC4=CC=C(C=C4)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


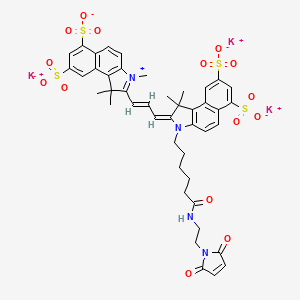
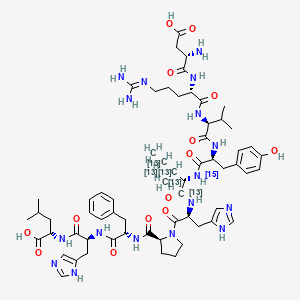
![tert-butyl 4-oxo-5,7-dihydro-4aH-pyrrolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B15135394.png)

![N-[(2S,3S,4S,6R)-6-[[(1S,3R,6S,7Z,9S,11Z,13S,16S,17S,18S,20S,21R,22S,23E)-17-[(2S,4R,5R,6R)-5-[(2R,4R,5S,6R)-5-[(2R,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-[(2S,5R,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3-ethyl-23-hydroxy-8,10,12,18,20,22-hexamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-4-hydroxy-2,4-dimethyloxan-3-yl]acetamide](/img/structure/B15135402.png)
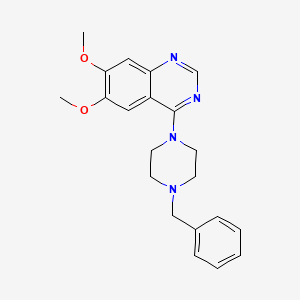
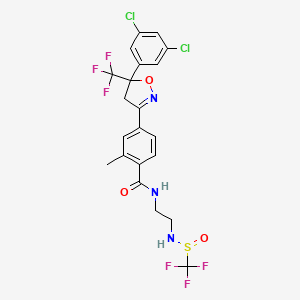
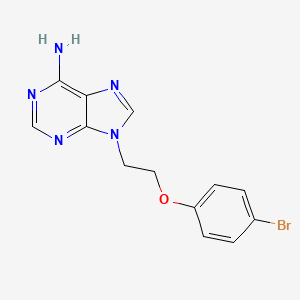
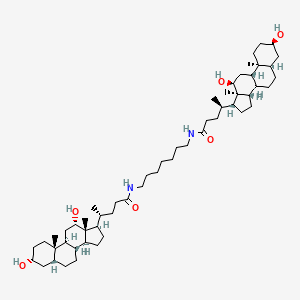
![2-[(4-chlorophenyl)methylsulfanyl]-3-(4,5-diphenyl-1H-imidazol-2-yl)quinoline](/img/structure/B15135435.png)
![2-amino-4-[4-[(2S,5R)-2,5-dimethyl-4-prop-2-enoylpiperazin-1-yl]-8-fluoro-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]-6-(trifluoromethyl)quinazolin-7-yl]-7-fluoro-1-benzothiophene-3-carbonitrile](/img/structure/B15135437.png)
